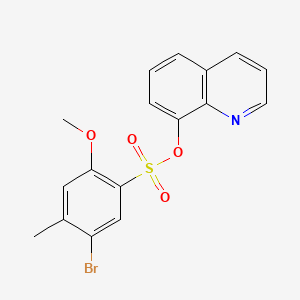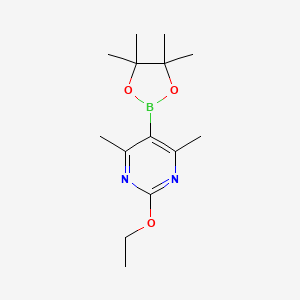![molecular formula C13H19IN2O3S B13369388 2-{4-[(4-Iodo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B13369388.png)
2-{4-[(4-Iodo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(4-Iodo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol is a complex organic compound that features a piperazine ring substituted with an iodo-methylphenyl group and a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Iodo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 4-iodo-3-methylbenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethylene oxide to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(4-Iodo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces sulfides.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{4-[(4-Iodo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-{4-[(4-Iodo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors, modulating their activity. The iodine atom can participate in halogen bonding, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}ethanol: Lacks the iodine atom, resulting in different reactivity and biological activity.
2-{4-[(4-Chloro-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol: Contains a chlorine atom instead of iodine, leading to variations in chemical properties and applications.
Uniqueness
2-{4-[(4-Iodo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of the sulfonyl group and the piperazine ring further enhances its versatility in various applications.
Eigenschaften
Molekularformel |
C13H19IN2O3S |
|---|---|
Molekulargewicht |
410.27 g/mol |
IUPAC-Name |
2-[4-(4-iodo-3-methylphenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C13H19IN2O3S/c1-11-10-12(2-3-13(11)14)20(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 |
InChI-Schlüssel |
CAPPOVHMNROXCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B13369308.png)
![4-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenyl ethyl ether](/img/structure/B13369310.png)
![6-(3,4-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369313.png)
![3-(1-Benzofuran-2-yl)-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369314.png)
![N-(4-bromo-2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369331.png)
![N-(2-furylmethyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide](/img/structure/B13369338.png)
![N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369340.png)
![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B13369347.png)

![3-[(Benzylsulfanyl)methyl]-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369363.png)
![6-(3,4-Dimethoxybenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369369.png)
![6-[(2-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369370.png)


